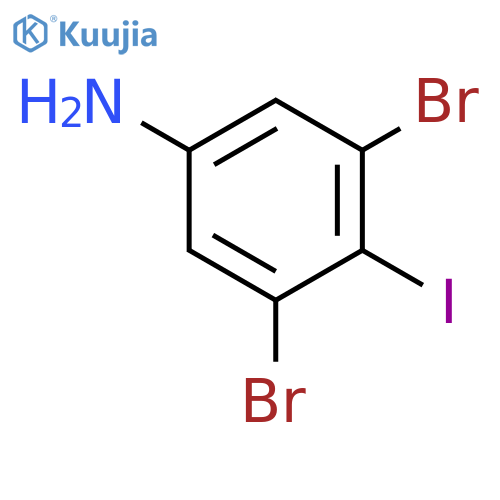Cas no 669692-32-4 (3,5-dibromo-4-iodoaniline)

3,5-dibromo-4-iodoaniline 化学的及び物理的性質
名前と識別子
-
- Benzenamine, 3,5-dibromo-4-iodo-
- 3,5-Dibromo-4-iodoaniline
- 3,5-dibromo-4-iodoaniline
- (3,5-dibromo-4-iodophenyl)amine
- AKOS025132005
- 669692-32-4
- Z2737193774
- UBB69232
- EN300-1694206
- G53661
-
- インチ: InChI=1S/C6H4Br2IN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2
- InChIKey: IBRFRADMLNTFKA-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 376.77347Da
- どういたいしつりょう: 374.77552Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 110
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
3,5-dibromo-4-iodoaniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1694206-5.0g |
3,5-dibromo-4-iodoaniline |
669692-32-4 | 95.0% | 5.0g |
$1530.0 | 2025-02-19 | |
| Enamine | EN300-1694206-0.5g |
3,5-dibromo-4-iodoaniline |
669692-32-4 | 95.0% | 0.5g |
$407.0 | 2025-02-19 | |
| Enamine | EN300-1694206-2.5g |
3,5-dibromo-4-iodoaniline |
669692-32-4 | 95.0% | 2.5g |
$1034.0 | 2025-02-19 | |
| Enamine | EN300-1694206-10.0g |
3,5-dibromo-4-iodoaniline |
669692-32-4 | 95.0% | 10.0g |
$2269.0 | 2025-02-19 | |
| 1PlusChem | 1P01E0NE-100mg |
3,5-dibromo-4-iodoaniline |
669692-32-4 | 95% | 100mg |
$243.00 | 2024-04-22 | |
| Aaron | AR01E0VQ-2.5g |
3,5-dibromo-4-iodoaniline |
669692-32-4 | 90% | 2.5g |
$1447.00 | 2023-12-14 | |
| 1PlusChem | 1P01E0NE-10g |
3,5-dibromo-4-iodoaniline |
669692-32-4 | 90% | 10g |
$2867.00 | 2023-12-16 | |
| Aaron | AR01E0VQ-50mg |
3,5-dibromo-4-iodoaniline |
669692-32-4 | 95% | 50mg |
$164.00 | 2025-02-10 | |
| A2B Chem LLC | AX32842-50mg |
3,5-dibromo-4-iodoaniline |
669692-32-4 | 90% | 50mg |
$142.00 | 2024-04-19 | |
| A2B Chem LLC | AX32842-500mg |
3,5-dibromo-4-iodoaniline |
669692-32-4 | 90% | 500mg |
$464.00 | 2024-04-19 |
3,5-dibromo-4-iodoaniline 関連文献
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
10. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
3,5-dibromo-4-iodoanilineに関する追加情報
Professional Introduction to 3,5-Dibromo-4-iodoaniline (CAS No. 669692-32-4)
3,5-Dibromo-4-iodoaniline, with the chemical formula C₆H₂Br₂IN₂, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound, identified by its unique Chemical Abstracts Service (CAS) number CAS No. 669692-32-4, has garnered attention due to its versatile applications in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of both bromine and iodine substituents makes it a valuable building block for further functionalization, enabling the creation of a wide array of derivatives with tailored properties.
The structural features of 3,5-dibromo-4-iodoaniline contribute to its reactivity and utility in various synthetic pathways. The bromo and iodo groups introduce electrophilic centers that can participate in nucleophilic substitution reactions, while the aniline moiety provides a basic nitrogen atom capable of engaging in hydrogen bonding and coordination interactions. These characteristics make it particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are pivotal in constructing biaryl frameworks found in many bioactive compounds.
In recent years, the pharmaceutical industry has seen a surge in the development of targeted therapies, many of which rely on small-molecule inhibitors designed to interact with specific biological targets. 3,5-Dibromo-4-iodoaniline has been employed in the synthesis of novel kinase inhibitors, which play a crucial role in treating cancers and inflammatory diseases. For instance, derivatives of this compound have been investigated for their potential to modulate tyrosine kinase activity, a key mechanism in many signaling pathways associated with disease progression. The bromo and iodo substituents allow for further derivatization, enabling fine-tuning of binding affinities and selectivity.
The agrochemical sector also benefits from the versatility of 3,5-dibromo-4-iodoaniline. Its structural motifs are frequently incorporated into herbicides and pesticides designed to protect crops from pests and diseases. Researchers have leveraged its reactivity to develop compounds that exhibit potent activity against resistant strains of weeds while maintaining environmental safety profiles. The ability to introduce various functional groups into the molecule allows for the creation of derivatives with enhanced stability and bioavailability.
The synthetic methodologies involving 3,5-dibromo-4-iodoaniline continue to evolve with advancements in catalytic systems and green chemistry principles. Transition metal-catalyzed reactions have become particularly prominent, offering efficient routes to complex structures with minimal waste generation. For example, palladium-catalyzed cross-coupling reactions have enabled the rapid construction of biaryl compounds derived from this intermediate, which are otherwise challenging to synthesize using traditional methods.
The role of computational chemistry in optimizing synthetic routes for 3,5-dibromo-4-iodoaniline-based compounds cannot be overstated. Molecular modeling techniques have facilitated the design of more effective catalysts and reaction conditions, reducing experimental trial-and-error. This approach has led to significant improvements in yield and purity, making large-scale production more feasible. Additionally, high-throughput screening methods have accelerated the discovery process by allowing rapid evaluation of numerous derivatives.
In conclusion, 3,5-dibromo-4-iodoaniline (CAS No. 669692-32-4) represents a cornerstone compound in modern synthetic chemistry. Its unique structural features and reactivity make it indispensable for pharmaceutical and agrochemical applications. As research continues to uncover new methodologies and applications, this compound is poised to remain at the forefront of chemical innovation.
669692-32-4 (3,5-dibromo-4-iodoaniline) 関連製品
- 369604-02-4(8-(butan-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 1523257-46-6((3,7-dimethyl-1-benzofuran-2-yl)methyl(methyl)amine)
- 1017418-66-4(3-(3,4-dimethoxyphenyl)morpholine)
- 2137514-39-5(tert-butyl N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-hydroxycyclohexyl]carbamate)
- 2549006-17-7(1-ethyl-2-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole)
- 946344-22-5(N-(5-phenyl-1,2-oxazol-3-yl)methyl-1-benzofuran-2-carboxamide)
- 2228784-77-6(O-1-(5-bromo-1H-indol-2-yl)ethylhydroxylamine)
- 1261761-97-0(3-Chloro-3'-tert-butylpropiophenone)
- 356780-61-5((7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol)
- 80171-35-3(1-Bromo-2-[(n-propyloxy)methyl]benzene)
